Ethyl 4-(4-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Description
Ethyl 4-(4-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a polyhydroquinoline derivative characterized by a methoxy group at the para position of its aromatic ring. This compound is synthesized via multicomponent reactions (MCRs) employing green chemistry principles, such as the use of urea–benzoic acid functionalized magnetic nanoparticles (Fe₃O₄@SiO₂@(CH₂)₃–urea–benzoic acid) as catalysts . Key structural features include a hexahydroquinoline core, an ester group at position 3, and substituents influencing steric and electronic properties.
Properties
IUPAC Name |
ethyl 4-(4-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO4/c1-6-27-21(25)18-13(2)23-16-11-22(3,4)12-17(24)20(16)19(18)14-7-9-15(26-5)10-8-14/h7-10,19,23H,6,11-12H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEGHFMPNCMSKHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC2=C(C1C3=CC=C(C=C3)OC)C(=O)CC(C2)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-(4-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (CAS Number: 181480-21-7) is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical formula:
- Molecular Formula : C22H27NO4
- Molecular Weight : 369.46 g/mol
- IUPAC Name : this compound
Antioxidant Activity
Recent studies have highlighted the antioxidant properties of derivatives related to this compound. Specifically:
- DPPH Radical Scavenging Activity : Various derivatives exhibited antioxidant activity ranging from 70% to 98% in DPPH assays. Such activity suggests potential applications in developing immune-boosting drugs and protecting against oxidative stress .
Antibacterial Activity
The antibacterial efficacy of certain polyhydroquinoline derivatives has been explored:
- In Vitro Studies : The compound showed significant antibacterial activity against common pathogens such as Escherichia coli and Bacillus subtilis. Among the tested derivatives, specific compounds demonstrated notable growth inhibition of these microorganisms .
Study 1: Antioxidant Properties
A study focused on synthesizing polyhydroquinoline derivatives assessed their antioxidant capabilities using the DPPH radical scavenging model. The results indicated that several derivatives had strong antioxidant activities (75%-98%), supporting their potential in therapeutic applications aimed at oxidative stress-related conditions .
| Compound | Antioxidant Activity (%) |
|---|---|
| Derivative A | 95% |
| Derivative B | 85% |
| Derivative C | 75% |
Study 2: Antibacterial Efficacy
Another significant investigation evaluated the antibacterial properties of various polyhydroquinoline derivatives. The study found that while some derivatives had minimal effects on bacterial growth, others exhibited substantial inhibitory effects:
| Derivative | E. coli Inhibition (%) | B. subtilis Inhibition (%) |
|---|---|---|
| Compound X | 70% | 60% |
| Compound Y | 90% | 80% |
| Compound Z | 40% | No effect |
The biological activities of this compound may be attributed to its ability to modulate oxidative stress and interact with bacterial cell membranes. The antioxidant properties help neutralize free radicals while the antibacterial effects may involve disrupting bacterial cell wall synthesis or function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Crystallographic Insights
The primary structural distinction among polyhydroquinoline derivatives lies in the substituents on the aromatic ring at position 3. Key examples include:
Crystallographic studies (e.g., derivatives with bromothiophene or 3-chlorophenyl groups) reveal that substituents significantly influence molecular conformation. For instance, para-substituted derivatives exhibit planar aromatic rings, whereas ortho-substituents introduce torsional strain .
Preparation Methods
Reaction Procedure
A representative synthesis involves refluxing a mixture of dimedone (10 mmol), 4-methoxybenzaldehyde (10 mmol), ethyl acetoacetate (10 mmol), and ammonium acetate (10 mmol) in ethanol (100 mL) for 2–3 hours. The reaction progress is monitored via thin-layer chromatography (TLC). Upon completion, the mixture is cooled to room temperature, and the precipitate is filtered, washed with ice-cold water and ethanol, and dried under vacuum.
Key Observations
Mechanistic Insights
The reaction proceeds through a tandem Knoevenagel condensation-Michael addition sequence:
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Knoevenagel Condensation : 4-Methoxybenzaldehyde reacts with dimedone to form an α,β-unsaturated ketone intermediate.
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Michael Addition : Ethyl acetoacetate attacks the enone system, followed by cyclization and dehydration to yield the hexahydroquinoline core.
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Aromatization : Ammonium acetate facilitates the elimination of water, stabilizing the 1,4-dihydropyridine (DHP) ring.
Green Chemistry Approaches: Micellar Media Synthesis
Recent advances emphasize sustainable methodologies, such as micellar catalysis in aqueous media. Triton X-100, a non-ionic surfactant, enables efficient synthesis at ambient temperatures.
Protocol Optimization
Advantages Over Traditional Methods
Work-Up and Purification
The product precipitates upon pouring the reaction mixture onto crushed ice. Filtration and washing with water yield crude product, which is purified via column chromatography (ethyl acetate/hexane, 1:3).
Comparative Analysis of Synthetic Methods
Structural Characterization and Validation
Post-synthesis analysis confirms the product’s identity and purity:
Spectroscopic Data
Crystallographic Studies
Single-crystal X-ray diffraction reveals:
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1,4-DHP Ring Conformation : Flat-boat geometry, critical for calcium-channel binding.
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Cyclohexanone Ring : Envelope conformation with C5 puckering.
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Phenyl Orientation : 4-Methoxyphenyl group occupies a pseudo-axial position.
Challenges and Optimization Strategies
Common Pitfalls
Q & A
Q. What are the optimized synthetic routes for Ethyl 4-(4-methoxyphenyl)-2,7,7-trimethyl-5-oxo-hexahydroquinoline-3-carboxylate, and how do reaction conditions influence yield?
The compound is typically synthesized via the Hantzsch reaction, which involves a one-pot multicomponent condensation of an aldehyde (e.g., 4-methoxybenzaldehyde), a β-ketoester (e.g., ethyl acetoacetate), and ammonium acetate. Key parameters include:
- Catalyst : Green catalysts like natural organic acids or immobilized ionic liquids improve efficiency (e.g., 90% yield under solvent-free conditions) .
- Solvent : Solvent-free systems reduce purification steps and enhance atom economy .
- Temperature : Reactions often proceed at 80–100°C for 4–6 hours. Table: Representative reaction conditions:
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Citric acid | None | 80 | 5 | 92 |
| SiO₂-supported | EtOH | 70 | 6 | 85 |
Q. How is the three-dimensional structure of this compound determined, and what crystallographic parameters are critical?
X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is the gold standard. Key steps:
Q. What preliminary biological screening methods are used to assess its bioactivity?
Initial screens include:
- Antimicrobial assays : Disk diffusion against E. coli or S. aureus (MIC values reported as 12.5–50 µg/mL) .
- Enzyme inhibition : Acetylcholinesterase (AChE) or α-glucosidase inhibition assays (IC₅₀ values compared to standard drugs) .
Advanced Research Questions
Q. How do electronic and steric effects of substituents influence reactivity in derivatization reactions?
The 4-methoxyphenyl group enhances electron density at the quinoline core, facilitating electrophilic substitutions (e.g., bromination at C-6). Steric hindrance from 2,7,7-trimethyl groups limits nucleophilic attack at the ester carbonyl . Computational studies (DFT) reveal:
- HOMO-LUMO gaps : Reduced by electron-donating groups (e.g., -OCH₃), increasing reactivity .
- Steric maps : Trimethyl groups create a hydrophobic pocket, affecting binding to biological targets .
Q. How can contradictory crystallographic data (e.g., bond lengths) between studies be resolved?
Discrepancies in reported bond lengths (e.g., C=O: 1.21 Å vs. 1.23 Å) arise from:
- Data resolution : High-resolution structures (≤ 0.8 Å) reduce errors .
- Thermal motion : Low-temperature data collection (100 K) minimizes atomic displacement . Cross-validation with spectroscopic data (e.g., IR carbonyl stretches at 1680–1720 cm⁻¹) and computational models (DFT-optimized geometries) is critical .
Q. What advanced spectroscopic methods validate its interaction with biological targets?
- NMR titration : Track chemical shift changes in -NMR upon binding to DNA (e.g., intercalation) .
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics to enzymes (e.g., AChE, Kd = 2.3 µM) .
- Fluorescence quenching : Monitor tryptophan residues in proteins to assess binding affinity .
Methodological Challenges & Solutions
Q. How to address low yields in large-scale synthesis?
- Flow chemistry : Continuous flow systems improve heat/mass transfer, achieving 85% yield at 10 g scale .
- Byproduct analysis : HPLC-MS identifies intermediates (e.g., enamine byproducts) for process optimization .
Q. What strategies resolve ambiguities in biological activity mechanisms?
- Knockout models : Use CRISPR-edited cell lines to confirm target specificity (e.g., calcium channel modulation) .
- Molecular docking : AutoDock Vina predicts binding modes to AChE (binding energy ≤ -8.5 kcal/mol) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
